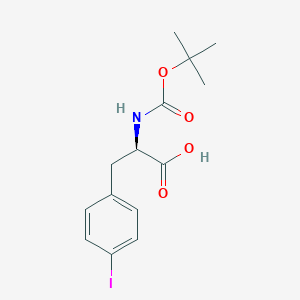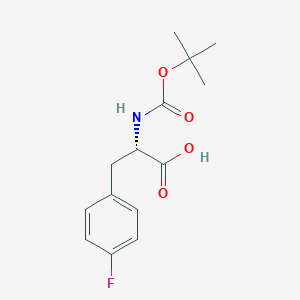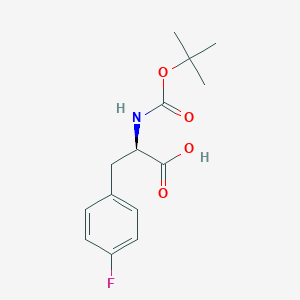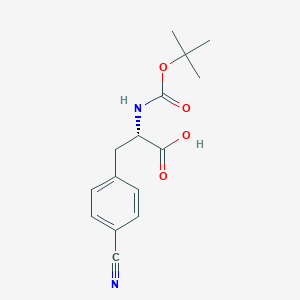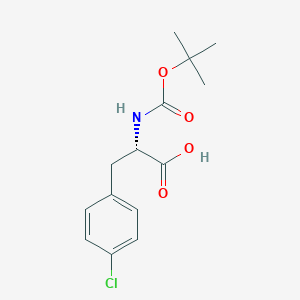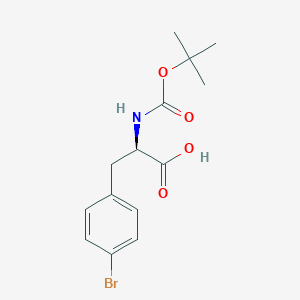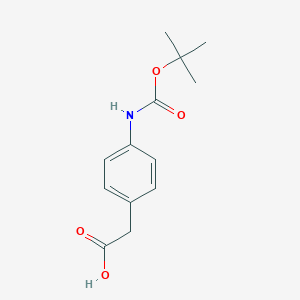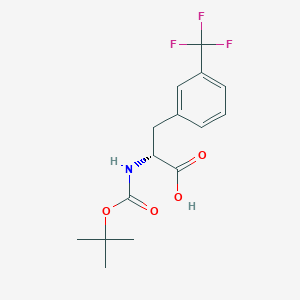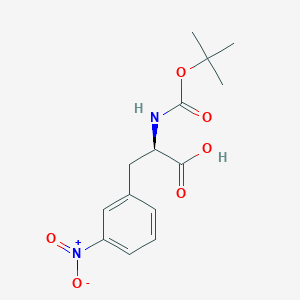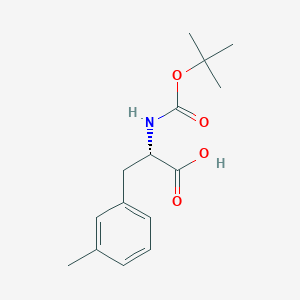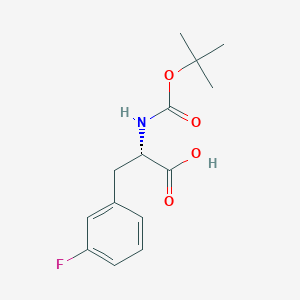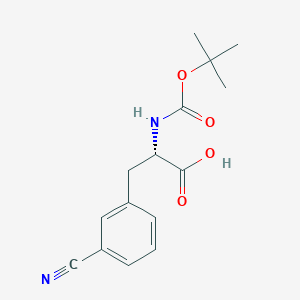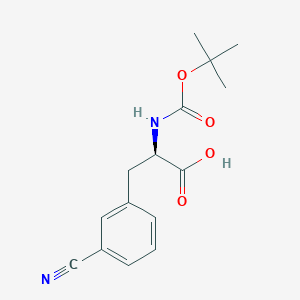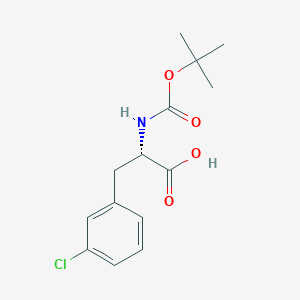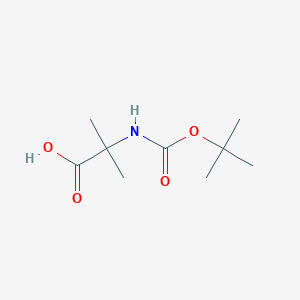
Boc-alpha-methylalanine
説明
Boc-alpha-methylalanine, also known as N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine, is a compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 . It is used as a catalyst in the preparation of 2-benzopyranone derivatives (isocoumarin) as well as arylbenzeneacetic acids .
Molecular Structure Analysis
The molecular structure of Boc-alpha-methylalanine consists of a Boc group (tert-butoxycarbonyl) attached to an alpha-methylalanine molecule . The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides .Chemical Reactions Analysis
Boc-alpha-methylalanine, like other Boc-protected amines, can undergo various chemical reactions. The Boc group can be removed under acidic conditions, which is a common step in peptide synthesis .Physical And Chemical Properties Analysis
Boc-alpha-methylalanine is a neat compound with a molecular weight of 203.24 . Its physicochemical properties such as melting point (117-121°C), boiling point (327.6°C at 760 mmHg), and density (1.103g/cm3) have been reported .科学的研究の応用
Application in Medicinal Chemistry
Specific Scientific Field
Medicinal Chemistry
Comprehensive and Detailed Summary of the Application
Boc-Aib-OH is an important building block widely incorporated by medicinal chemists in molecular design . It serves as an important building block and appears widely in molecular design by medicinal chemists .
Detailed Description of the Methods of Application or Experimental Procedures
An amidation protocol utilizing methyl Boc-aminoisobutyrate and magnesium amidates of various reactivities produces the corresponding amide derivatives in good to excellent yields . This protocol is used to overcome the steric challenge of elaborating AIB’s carboxylic acid using conventional amidation protocols .
Thorough Summary of the Results or Outcomes Obtained
The protocol produces the corresponding amide derivatives in good to excellent yields . This method is particularly useful for forming peptide bonds with electron-deficient amines such as aromatic azoles .
Application in Green Chemistry
Specific Scientific Field
Green Chemistry
Comprehensive and Detailed Summary of the Application
Boc-Aib-OH is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Detailed Description of the Methods of Application or Experimental Procedures
This protocol is carried out in catalyst and solvent-free media under mild reaction conditions . It does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Thorough Summary of the Results or Outcomes Obtained
The protocol provides an almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
Application in Peptide Synthesis
Specific Scientific Field
Peptide Synthesis
Comprehensive and Detailed Summary of the Application
Boc-Aib-OH is a standard building block for the introduction of aminoisobutyric acid amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .
Detailed Description of the Methods of Application or Experimental Procedures
The Boc SPPS method involves the use of Boc-Aib-OH as a building block in the synthesis of peptides . The Boc group protects the amino group during the synthesis process .
Thorough Summary of the Results or Outcomes Obtained
The use of Boc-Aib-OH in peptide synthesis allows for the introduction of aminoisobutyric acid residues into peptide chains . This can enhance the metabolic stability of the resulting peptides .
Application in Electron Transfer Studies
Specific Scientific Field
Physical Chemistry
Comprehensive and Detailed Summary of the Application
Boc-Aib-OH has been used in studies investigating the interplay of backbone rigidity and electron-rich side chains on electron transfer in peptides .
Detailed Description of the Methods of Application or Experimental Procedures
In these studies, Boc-Aib-OH is incorporated into peptide chains to modulate the rigidity of the backbone and the electron density of the side chains . The resulting peptides are then used in electron transfer experiments .
Thorough Summary of the Results or Outcomes Obtained
The use of Boc-Aib-OH in these studies helps to elucidate the factors that influence electron transfer in peptides . This can provide valuable insights into the electronic properties of peptides and their potential applications in areas such as molecular electronics .
Application in Environmentally Conscious Peptide Synthesis
Comprehensive and Detailed Summary of the Application
Boc-Aib-OH is used in an environmentally conscious method of peptide synthesis . This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
Detailed Description of the Methods of Application or Experimental Procedures
This method involves solid-phase peptide synthesis in water that utilizes Boc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .
Thorough Summary of the Results or Outcomes Obtained
This method provides an organic solvent-free manufacturing process for peptides . It is a multi-step process that involves repeated condensation reactions and consumes large amounts of organic solvent for only small amounts of peptide product .
Safety And Hazards
The safety data sheet for Boc-alpha-methylalanine suggests that it is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . Specific safety measures for handling and storage, as well as procedures in case of accidental release, can be found in the safety data sheet .
特性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXWZGIFWJHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184979 | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methylalanine | |
CAS RN |
30992-29-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030992291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



